![molecular formula C6H12N4O2 B2710280 H-D-Lys(N3).HCl CAS No. 2098497-01-7](/img/structure/B2710280.png)
H-D-Lys(N3).HCl
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Overview
Description
H-D-Lys(N3).HCl is a modified version of the amino acid Lysine . It contains an Azide moiety, which serves as a bioorthogonal ligation handle . This means it can be used in click chemistry, a type of chemical reaction used in bioconjugation .
Synthesis Analysis
The synthesis of this compound involves the reaction of dimethylamine hydrochloride and 2-cyanoguanine with heating . The resulting compound is a clickable amino acid derivative that can be incorporated into recombinant proteins or used in the synthesis of chemical probes and tools for biological applications .Molecular Structure Analysis
The molecular structure of this compound is based on the α-helix structure, which is the most abundant secondary structure in proteins . The ε-amino group in the structure acts as a site for hydrogen binding and a general base in catalysis .Scientific Research Applications
Biochemical Reactivity and Molecular Interactions
Epigenetic Markers and Developmental Gene Regulation : The study of histone modifications, particularly in embryonic stem cells, shows that specific methylation patterns, such as H3 lysine 27 methylation along with smaller regions of H3 lysine 4 methylation, play crucial roles in silencing developmental genes while keeping them poised for activation. These modifications, termed "bivalent domains," suggest a chromatin-based mechanism for maintaining pluripotency and highlight the importance of DNA sequence in defining the epigenetic landscape (Bernstein et al., 2006).
Luminescence Imaging for Biological Functions : In the development of organelle-targetable europium complex probes, research demonstrates the application of such probes for time-gated luminescence imaging of hypochlorous acid in live cells and animals. These probes, designed to target mitochondria and lysosomes, allow for real-time imaging of biological functions at subcellular levels, underscoring the potential of specific chemical compounds in advancing imaging techniques and understanding cellular processes (Ma et al., 2017).
Environmental Monitoring and Material Science : The research on H2xMnxSn3‐xS6 demonstrates its use as a novel sorbent for mercury capture under extreme pH conditions. This study showcases the material's high specificity and reusability for mercury ion capture, providing insights into environmental monitoring and the development of materials for pollutant removal (Manos et al., 2009).
Protein Folding Studies : Guanidine hydrochloride, closely related to H-D-Lys(N3).HCl in its use as a denaturant, has been found to induce folding of proteins at low concentrations, stabilizing certain protein states. This discovery contradicts the common expectation of denaturants and offers a new perspective on protein folding mechanisms, with implications for understanding molecular interactions and the development of therapeutic agents (Hagihara et al., 1993).
Safety and Hazards
Future Directions
properties
IUPAC Name |
(2R)-2-amino-6-azidohexanoic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N4O2.ClH/c7-5(6(11)12)3-1-2-4-9-10-8;/h5H,1-4,7H2,(H,11,12);1H/t5-;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCEAACZNVVRXSJ-NUBCRITNSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCN=[N+]=[N-])CC(C(=O)O)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CCN=[N+]=[N-])C[C@H](C(=O)O)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13ClN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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